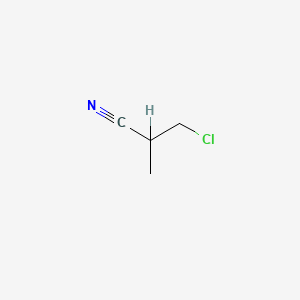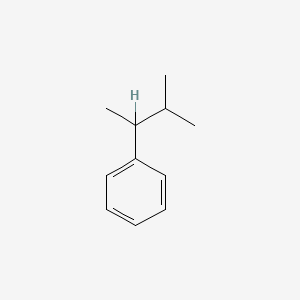
4-氯苯基溴化镁
描述
4-Chlorophenylmagnesium bromide is a Grignard reagent used in greener solvent, 2-methyltetrahydrofuran (2-MeTHF) . It is a light grey to brown-black solution when properly used .
Molecular Structure Analysis
The molecular formula of 4-Chlorophenylmagnesium bromide is C6H4BrClMg . The InChI key is CDEMHJCJMMOFMB-UHFFFAOYSA-M .
Chemical Reactions Analysis
4-Chlorophenylmagnesium bromide reacts violently with water . It is used as a Grignard reagent in greener solvent, 2-methyltetrahydrofuran (2-MeTHF) .
Physical And Chemical Properties Analysis
4-Chlorophenylmagnesium bromide is a light grey to brown-black solution . It is extremely flammable and reacts violently with water .
科学研究应用
Synthesis of Organic Compounds
4-Chlorophenylmagnesium bromide is often used in the synthesis of various organic compounds. It can react with a variety of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules .
作用机制
Target of Action
4-Chlorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry. They are used as a key step in forming carbon-carbon bonds and synthesizing a wide range of organic compounds .
Mode of Action
As a Grignard reagent, 4-Chlorophenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group . The reaction with the Grignard reagent leads to the formation of a new carbon-carbon bond, effectively allowing the synthesis of alcohols, acids, and other compounds .
Biochemical Pathways
The primary biochemical pathway involving 4-Chlorophenylmagnesium bromide is the Grignard reaction . This reaction is a cornerstone of organic chemistry, allowing for the effective synthesis of complex organic molecules from simpler precursors .
Pharmacokinetics
It’s important to note that grignard reagents are generally sensitive to moisture and air .
Result of Action
The result of the action of 4-Chlorophenylmagnesium bromide is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including alcohols and acids .
Action Environment
4-Chlorophenylmagnesium bromide is highly reactive and sensitive to the environment . It reacts violently with water, producing flammable gases . It should be handled under inert gas and protected from moisture . It is typically stored in a well-ventilated place, in a tightly closed container .
安全和危害
4-Chlorophenylmagnesium bromide is considered hazardous. It is extremely flammable and in contact with water releases flammable gases which may ignite spontaneously . It may be harmful if swallowed and causes severe skin burns and eye damage . It may cause drowsiness or dizziness . It should be handled under inert gas and protected from moisture .
未来方向
属性
IUPAC Name |
magnesium;chlorobenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIPJMUYCUTOV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299786 | |
| Record name | (4-Chlorophenyl)magnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylmagnesium bromide | |
CAS RN |
873-77-8 | |
| Record name | Bromo(p-chlorophenyl)magnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenyl)magnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(p-chlorophenyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-chlorophenylmagnesium bromide interact with a silicon surface, and what are the downstream effects?
A1: 4-Chlorophenylmagnesium bromide, a Grignard reagent, undergoes anodic decomposition at the surface of a hydrogen-terminated silicon electrode. [] This process leads to the formation of a covalent bond between the phenyl ring and the silicon surface. The phenyl ring remains largely intact during this reaction. [] The process doesn't stop at a single molecule; instead, it initiates polymerization, resulting in a polyphenylene layer covalently attached to the silicon. [] The properties of this polymer layer can be further tuned by controlling reaction conditions, such as solvent choice to minimize aliphatic contamination. []
Q2: How does the structure of 4-chlorophenylmagnesium bromide influence its reactivity in forming specific isomers of products?
A2: The chlorine atom at the para position of the phenyl ring in 4-chlorophenylmagnesium bromide plays a crucial role in directing the regioselectivity of the reaction. When reacting with arecoline, it preferentially forms the para-substituted product, Methyl 4-(4-chlorophenyl)-1-methylpiperidine-4-carboxylate. [] This suggests that the chlorine atom might influence the electronic properties of the phenyl ring, making the para position more susceptible to nucleophilic attack.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



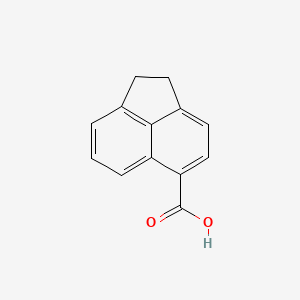
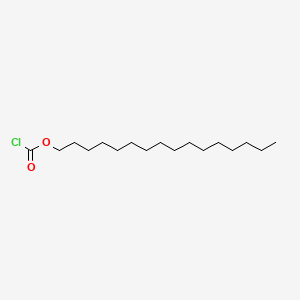
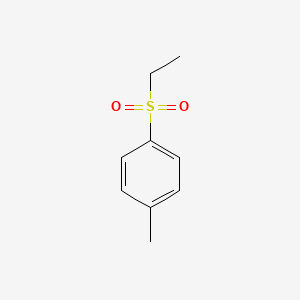
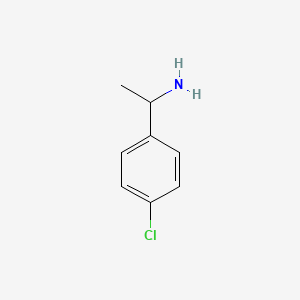
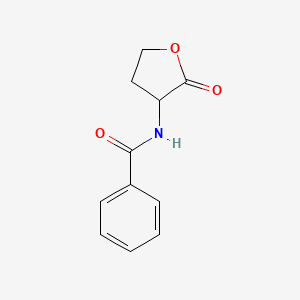
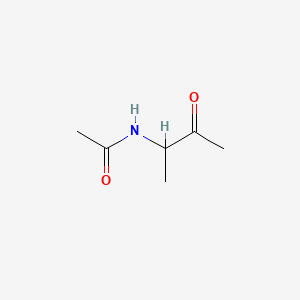
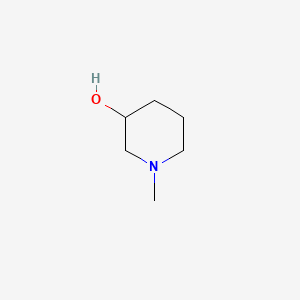

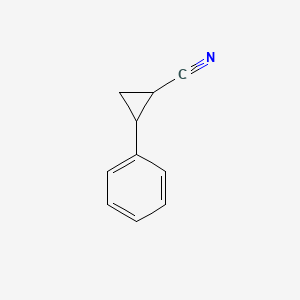
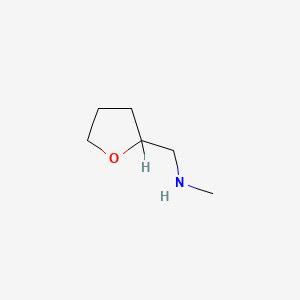
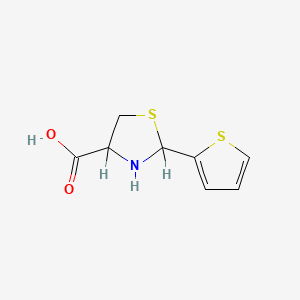
![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)
